1-Naphthalen-1-YL-1H-indazole
Description
Significance of Indazole Heterocycles as Privileged Pharmacophores in Contemporary Drug Discovery
Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry. sciensage.infonih.gov This term denotes molecular frameworks that can bind to multiple, diverse biological targets, making them exceptionally valuable for developing new therapeutic agents. sciensage.info The indazole nucleus is a recurring motif in a wide array of biologically active compounds, demonstrating its versatility. nih.govresearchgate.net Its structure is present in numerous drugs that have reached clinical use, highlighting its therapeutic potential across various diseases, including cancer and inflammatory conditions. nih.gov
The utility of the indazole scaffold stems from several key features. It can act as a bioisostere for other aromatic systems like indole (B1671886) or phenol, potentially offering improved metabolic stability and target affinity. researchgate.net The presence of two nitrogen atoms in the heterocyclic ring allows for a variety of interactions, such as hydrogen bonding, which are crucial for binding to biological targets like protein kinases. researchgate.net This has made the indazole moiety a key component in the development of kinase inhibitors, a major class of anti-cancer drugs. researchgate.net Furthermore, the structural diversity that can be achieved by substituting at different positions on the indazole ring allows for the fine-tuning of a compound's pharmacological properties. researchgate.net
Overview of Advanced Research Trajectories on Indazole Derivatives
Research into indazole derivatives is a dynamic and expanding area. researchgate.net Current investigations span a wide range of therapeutic areas, driven by the scaffold's proven success. A significant focus of research is on the development of new anti-cancer agents. researchgate.net Scientists are designing and synthesizing novel indazole-based compounds that can inhibit specific enzymes or receptors involved in cancer cell growth and proliferation. researchgate.net For instance, derivatives are being explored as inhibitors of enzymes like CYP51 and kinases such as haspin. researchgate.netuni-saarland.de
Beyond oncology, research is actively exploring the potential of indazole derivatives in treating cardiovascular diseases, inflammatory disorders, and infectious diseases. nih.gov For example, some indazole compounds have shown promise as anti-inflammatory agents and as 5-HT receptor antagonists for managing nausea. austinpublishinggroup.com The development of efficient and novel synthetic methodologies to create diverse libraries of indazole compounds is another key research trajectory. researchgate.netnih.gov These efforts aim to provide a wider range of molecules for biological screening, thereby increasing the chances of discovering new drug candidates. researchgate.net
Positional Isomerism and Tautomeric Forms in Indazole Chemistry
A fundamental aspect of indazole chemistry is the existence of positional isomers and tautomers. The indazole ring system itself is subject to annular tautomerism, meaning the hydrogen atom on the pyrazole (B372694) ring can reside on either of the two nitrogen atoms. austinpublishinggroup.com This gives rise to two primary tautomeric forms: 1H-indazole and 2H-indazole . austinpublishinggroup.com
The 1H-indazole tautomer is generally the more thermodynamically stable form and is the predominant isomer in most conditions. austinpublishinggroup.com The stability difference between the 1H and 2H forms influences the outcomes of chemical reactions, particularly N-alkylation, which can result in a mixture of N-1 and N-2 substituted products. austinpublishinggroup.com The ratio of these isomers can be affected by reaction conditions such as the solvent, base, and the nature of the electrophile used. austinpublishinggroup.com
This positional isomerism is a critical consideration in drug design and synthesis. The specific position of a substituent on the indazole ring can dramatically alter the compound's three-dimensional shape, electronic properties, and, consequently, its biological activity. Therefore, controlling the regioselectivity of reactions to produce a specific isomer, such as the 1H-indazole derivative in 1-Naphthalen-1-YL-1H-indazole, is a key challenge and an area of active research in synthetic organic chemistry. austinpublishinggroup.com
Compound and Analogue Data
While detailed research on the specific biological activities of this compound is not extensively published, data for closely related analogues provide valuable insights into the properties of this class of compounds.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 1-(Naphthalen-1-yl)-1H-indazol-4-amine | C17H13N3 | 259.31 | Not Available | bldpharm.com |
| 3-(Naphthalen-1-yl)-1H-indazole | C17H12N2 | 244.29 | 136-138 | sciensage.infomdpi.com |
| 1-Methyl-3-(naphthalen-1-yl)-1H-indazole | C18H14N2 | 258.32 | 137-139 | mdpi.com |
| 3-(Naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazole | C21H20N4O2S | 392.5 | Not Available | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-naphthalen-1-ylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2/c1-3-9-15-13(6-1)8-5-11-17(15)19-16-10-4-2-7-14(16)12-18-19/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHRVMCMZIGALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C4=CC=CC=C4C=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463436 | |
| Record name | 1-NAPHTHALEN-1-YL-1H-INDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93326-45-5 | |
| Record name | 1-NAPHTHALEN-1-YL-1H-INDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Elucidation of Synthetic Transformations Involving 1 Naphthalen 1 Yl 1h Indazole Precursors
Reaction Pathway Investigations and Transition State Analysis
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways for N-arylation of indazoles. These studies help in understanding the energetics of different steps in the catalytic cycle and identifying the rate-determining step.
For copper-catalyzed Ullmann-type reactions, several mechanistic pathways have been proposed and investigated. One common proposal involves an oxidative addition of the aryl halide (e.g., 1-iodonaphthalene) to a Cu(I) complex, forming a Cu(III) intermediate, followed by reductive elimination to yield the N-arylated indazole. However, the high energy barrier associated with the oxidative addition to form a Cu(III) species has led to alternative proposals. Alternative mechanisms that are often considered include:
Sigma bond metathesis: In this pathway, the copper catalyst remains in the Cu(I) or Cu(II) oxidation state throughout the cycle.
Single Electron Transfer (SET): This mechanism involves the formation of a radical anion of the aryl halide.
Iodine Atom Transfer (IAT): This pathway generates an aryl radical intermediate.
DFT studies have suggested that for the coupling of aryl iodides with amines, the SET or IAT mechanisms could be more favorable. Transition state analysis helps to compare the activation energies of these competing pathways, providing insights into the most likely mechanism under specific reaction conditions.
In palladium-catalyzed Buchwald-Hartwig amination, the reaction pathway is generally accepted to proceed through a well-defined catalytic cycle. The key steps involve the oxidative addition of the aryl halide to a Pd(0) species, association of the indazole anion to the palladium complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. DFT calculations can be used to model the transition states of each of these steps, providing a detailed understanding of the reaction kinetics and the influence of ligands on the reaction rate.
| Reaction Type | Proposed Key Mechanism | Computational Method | Key Findings |
| Ullmann Condensation | Oxidative Addition/Reductive Elimination vs. SET/IAT | DFT | SET or IAT pathways may be more favorable for aryl iodides due to lower activation barriers compared to the formation of a Cu(III) intermediate. |
| Buchwald-Hartwig Amination | Pd(0)/Pd(II) Catalytic Cycle | DFT | Bulky, electron-rich phosphine (B1218219) ligands stabilize the palladium catalyst and facilitate the rate-limiting reductive elimination step. |
Role of Reactive Intermediates in Indazole Formation Processes
The formation of 1-naphthalen-1-yl-1H-indazole proceeds through various reactive intermediates, depending on the synthetic route employed. In metal-catalyzed reactions, these intermediates are typically organometallic complexes.
In the Ullmann reaction , the active catalyst is believed to be a Cu(I) species. The reaction of the indazole with the Cu(I) salt forms a copper-indazolide intermediate. The subsequent reaction of this intermediate with 1-halonaphthalene is the key C-N bond-forming step. The nature of the intermediates following this step is a subject of debate. While a transient Cu(III) species formed via oxidative addition is one possibility, mechanisms involving aryl radicals generated through SET or IAT are also supported by some studies.
In the Buchwald-Hartwig amination , the catalytic cycle involves distinct palladium intermediates. After the initial oxidative addition of 1-halonaphthalene to the Pd(0) catalyst, a Pd(II)-aryl halide complex is formed. The indazole, acting as a nucleophile, displaces the halide from the palladium center to form a Pd(II)-amido complex. This complex then undergoes reductive elimination, which is often the rate-determining step, to yield the final product, this compound, and the regenerated Pd(0) catalyst. The structure and stability of these palladium intermediates are heavily influenced by the choice of phosphine ligands.
Other synthetic methods can involve different types of reactive intermediates. For instance, pyrolysis of certain peri-substituted azidonaphthalenes can lead to the formation of indazole derivatives through nitrene or related intermediates, although this is a less common route for N-aryl indazoles.
Catalytic Cycle Analysis in Metal-Catalyzed Synthetic Protocols
The synthesis of this compound is predominantly achieved through metal-catalyzed N-arylation reactions, each with a distinct catalytic cycle.
Copper-Catalyzed Ullmann Condensation: The modern Ullmann reaction is truly catalytic, often employing a copper(I) source and a ligand.
Catalyst Activation: A Cu(I) salt reacts with the indazole in the presence of a base to form a copper(I)-indazolide complex.
Coupling Step: This complex reacts with the aryl halide (1-halonaphthalene). The exact mechanism of this step is debated, but it leads to the formation of the C-N bond. Proposed pathways include oxidative addition to a Cu(III) intermediate, σ-bond metathesis, or radical pathways.
Product Formation and Catalyst Regeneration: The intermediate complex releases the this compound product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.
Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction offers a highly efficient and general method for N-arylation. The catalytic cycle is widely accepted:
Oxidative Addition: A coordinatively unsaturated Pd(0) species, typically stabilized by phosphine ligands, reacts with 1-halonaphthalene to form a Pd(II) intermediate.
Association and Deprotonation: The indazole coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the indazole N-H, forming a palladium-amido complex.
Reductive Elimination: The aryl group (naphthalen-1-yl) and the indazolyl group are eliminated from the palladium center, forming the desired C-N bond of the product. This step regenerates the Pd(0) catalyst. An unproductive side reaction that can sometimes compete is beta-hydride elimination.
Rhodium-Catalyzed Reactions: Rhodium catalysts have also been employed for the synthesis of substituted indazoles, often through C-H activation pathways. For example, a Rh(III)-catalyzed reaction might proceed as follows:
C-H Activation: The rhodium catalyst coordinates to a precursor molecule and facilitates the cleavage of a C-H bond, forming a rhodacycle intermediate.
Insertion/Annulation: The intermediate reacts with another component, such as a diazo compound or an alkene, through migratory insertion.
Reductive Elimination/Protonolysis: The final product is released, and the active Rh(III) catalyst is regenerated.
| Catalyst System | Key Steps in Catalytic Cycle | Typical Ligands |
| Copper/Ullmann | Formation of Cu(I)-indazolide, Coupling with aryl halide (via various proposed mechanisms), Product release. | 1,10-Phenanthroline, Amino acids, Diamines. |
| Palladium/Buchwald-Hartwig | Oxidative addition of aryl halide to Pd(0), Amine coordination and deprotonation, Reductive elimination. | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, BINAP). |
| Rhodium/C-H Activation | C-H activation to form a rhodacycle, Migratory insertion, Reductive elimination or protonolysis. | Cp* (pentamethylcyclopentadienyl). |
Solvent Effects on Reaction Mechanisms and Selectivity
The choice of solvent can significantly impact the reaction mechanism, rate, and selectivity in the synthesis of N-aryl indazoles. Solvents can influence the solubility of reactants and catalysts, the stability of intermediates and transition states, and the aggregation state of the catalyst.
In Ullmann-type reactions , polar, high-boiling solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP) are traditionally used. These solvents are effective at dissolving the copper salts and promoting the reaction, which often requires high temperatures. The coordinating ability of these solvents can also influence the nature of the active catalytic species.
In Buchwald-Hartwig aminations , solvents such as toluene, dioxane, and tetrahydrofuran (B95107) (THF) are commonly employed. The polarity and coordinating properties of the solvent can affect the rates of the oxidative addition and reductive elimination steps. For instance, the use of a polar solvent like DMSO in combination with certain ligands has been shown to enable copper-catalyzed couplings to proceed even with less reactive aryl bromides.
The selectivity of N-alkylation or N-arylation on the indazole ring (N1 vs. N2 position) can also be highly dependent on the solvent. Studies on the N-alkylation of indazoles have shown that changing the solvent can alter the ratio of N1 to N2 substituted products. For example, in one study, reactions in dioxane gave a high yield of
Theoretical and Computational Chemistry Applications in 1 Naphthalen 1 Yl 1h Indazole Research
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental in modern chemical research, enabling the investigation of molecular structures and properties from first principles. For derivatives of indazole and naphthalene (B1677914), these methods are employed to elucidate geometric parameters, electronic distributions, and reactivity indices, providing a theoretical framework for understanding their behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. beilstein-journals.org It is effective for optimizing molecular geometry to find the most stable conformation (the minimum energy state). For complex molecules like 1-Naphthalen-1-YL-1H-indazole, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data, for instance, from X-ray crystallography, to validate the computational model.
For example, in a study on a similar heterocyclic compound, 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone O-butyl oxime, DFT calculations using the B3LYP/6-311G(d,p) basis set were performed to compare the calculated molecular geometry with the one determined by X-ray diffraction, showing good agreement. The planarity and orientation of the naphthalene and indazole rings relative to each other are key aspects of the molecule's structure that are elucidated through geometry optimization. This information is crucial for understanding potential intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a cornerstone in explaining chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and can be easily polarized.
For aromatic and heterocyclic compounds, DFT calculations are routinely used to determine the energies of the HOMO and LUMO. For instance, a computational study on naphthalene using DFT with the aug-cc-pVQZ basis set calculated a HOMO-LUMO gap of 4.75 eV. samipubco.com This value provides a reference point for understanding how the addition of the indazole moiety might influence the electronic properties of the naphthalene system in the target compound.
From the HOMO and LUMO energies, global reactivity indices can be calculated to quantify the chemical behavior of a molecule. These include:
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η): A measure of the resistance to charge transfer.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.
| Parameter | Formula | Description |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Represents resistance to change in electron distribution. |
| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | χ2/(2η) | Quantifies the electrophilic nature of a molecule. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites of electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of different electrostatic potential on the van der Waals surface of the molecule.
Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. They typically correspond to the presence of electronegative atoms (like nitrogen or oxygen) or regions with high π-electron density.
Positive Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. They are often found around hydrogen atoms attached to electronegative atoms or regions with low electron density.
Neutral Regions (Green): These areas have a potential close to zero and are less likely to be involved in electrostatic interactions.
For a molecule like this compound, an MEP map would likely show negative potential around the nitrogen atoms of the indazole ring, indicating these are prime sites for electrophilic attack. The hydrogen atoms on the aromatic rings would likely exhibit a positive potential, making them susceptible to nucleophilic interactions. Such maps are crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the intuitive Lewis structure representation.
The key application of NBO analysis is to quantify the delocalization of electron density, which is a stabilizing factor in molecules. This is achieved by examining the interactions between filled "donor" NBOs (e.g., bonding orbitals or lone pairs) and empty "acceptor" NBOs (e.g., antibonding or Rydberg orbitals). The strength of these interactions is evaluated using second-order perturbation theory, which provides a stabilization energy (E(2)).
For this compound, NBO analysis can reveal:
Hyperconjugative interactions: The donation of electron density from a σ-bonding orbital to an adjacent empty π-antibonding orbital, or from a lone pair to an adjacent empty σ-antibonding orbital.
Charge delocalization: The extent to which electron density is spread across the aromatic naphthalene and indazole rings.
Intramolecular hydrogen bonding: By identifying donor-acceptor interactions between a lone pair and a nearby σ* orbital associated with a hydrogen atom.
Spectroscopic Property Prediction and Validation against Experimental Data
Computational methods are also instrumental in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and understand its electronic transitions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule.
The process involves:
Optimizing the molecular geometry using DFT.
Performing a GIAO calculation on the optimized structure to compute the isotropic magnetic shielding tensors for each nucleus.
Referencing the calculated shielding values to a standard, typically Tetramethylsilane (TMS), to obtain the chemical shifts (δ).
For indazole derivatives, studies have shown that GIAO/B3LYP/6-311++G(d,p) calculations can provide ¹H and ¹³C chemical shifts that are in excellent agreement with experimental values. nih.gov Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can also be modeled computationally.
A comparison of theoretical and experimental NMR data for this compound would be a powerful method to confirm its structure. The predicted chemical shifts for the protons and carbons on the naphthalene and indazole rings would provide a detailed fingerprint of the molecule's electronic environment.
Below is a hypothetical table illustrating how such a comparison might be presented.
| Atom | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C3-H | Data not available | Data not available | C3 | Data not available |
| C4-H | Data not available | Data not available | C4 | Data not available |
| C5-H | Data not available | Data not available | C5 | Data not available |
| C6-H | Data not available | Data not available | C6 | Data not available |
| C7-H | Data not available | Data not available | C7 | Data not available |
| Nap-C2'-H | Data not available | Data not available | Nap-C1' | Data not available |
| Nap-C3'-H | Data not available | Data not available | Nap-C2' | Data not available |
| Nap-C4'-H | Data not available | Data not available | Nap-C3' | Data not available |
| Nap-C5'-H | Data not available | Data not available | Nap-C4' | Data not available |
| Nap-C6'-H | Data not available | Data not available | Nap-C5' | Data not available |
| Nap-C7'-H | Data not available | Data not available | Nap-C6' | Data not available |
| Nap-C8'-H | Data not available | Data not available | Nap-C7' | Data not available |
| Nap-C8' | Data not available | |||
| Nap-C4a' | Data not available | |||
| Nap-C8a' | Data not available | |||
| C3a | Data not available | |||
| C7a | Data not available |
Vibrational Frequency Analysis (FT-IR)
Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are powerful tools for predicting the vibrational spectra of molecules. samipubco.com These calculations can determine the harmonic vibrational wavenumbers and intensities of the vibrational bands. For a molecule like this compound, the predicted spectrum would be a composite of the vibrational modes of the naphthalene and indazole moieties, with some shifts due to their conjugation.
Expected Vibrational Frequencies for this compound:
The FT-IR spectrum of this compound is expected to be complex, with numerous vibrational modes. ifo.lviv.ua The primary regions of interest would include the C-H stretching vibrations of the aromatic rings, the C=C stretching vibrations within the rings, and the in-plane and out-of-plane C-H bending vibrations. researchgate.net
Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. researchgate.net Both the naphthalene and indazole rings contribute to absorption in this region.
C=C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are expected to produce a series of bands in the 1650-1450 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bond in the indazole ring is anticipated in the 1380-1250 cm⁻¹ range.
Aromatic C-H In-Plane Bending: These vibrations are typically observed between 1300 cm⁻¹ and 1000 cm⁻¹. ias.ac.in
Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are characteristic of the out-of-plane bending of C-H bonds in aromatic systems. researchgate.net The specific positions of these bands are highly indicative of the substitution pattern on the aromatic rings.
Below is an interactive data table summarizing the predicted characteristic FT-IR vibrational frequencies for this compound based on known data for naphthalene and indazole derivatives.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| Aromatic C-H Stretching | 3100-3000 | Naphthalene & Indazole Rings |
| C=C Ring Stretching | 1650-1450 | Naphthalene & Indazole Rings |
| C-N Stretching | 1380-1250 | Indazole Ring |
| Aromatic C-H In-Plane Bending | 1300-1000 | Naphthalene & Indazole Rings |
| Aromatic C-H Out-of-Plane Bending | 900-675 | Naphthalene & Indazole Rings |
It is important to note that these are predicted ranges, and the actual experimental values may vary due to the specific electronic environment of the molecule.
Molecular Modeling and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular modeling and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or nucleic acid. worldscientific.com These methods are instrumental in drug discovery for predicting binding affinity and understanding the mechanism of action. researchgate.net
Molecular Docking:
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the ligand in various conformations within the binding site of the target protein and scoring these poses based on a scoring function that estimates the binding affinity. For this compound, docking studies could be employed to screen for potential biological targets by virtually testing its binding against a library of protein structures. nih.gov The results of such studies can highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding. wisdomlib.org
Molecular Dynamics (MD) Simulations:
Following molecular docking, molecular dynamics simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the conformational changes and stability of the complex in a simulated physiological environment. researchgate.net For a complex involving this compound, an MD simulation could reveal the stability of its binding pose, the flexibility of the protein's binding site, and the role of solvent molecules in the interaction. nih.gov Analysis of MD trajectories can provide valuable information on the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. nih.gov
Key Research Findings from Analogous Systems:
While specific studies on this compound are not prevalent, research on analogous indazole and naphthalene-containing compounds demonstrates the utility of these computational approaches. For instance, molecular dynamics and 3D-QSAR studies on indazole derivatives have been used to design potent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a target in cancer therapy. nih.gov Similarly, docking studies of naphthalene-based inhibitors have been crucial in identifying their interactions with key amino acids in the active sites of enzymes. wisdomlib.orgresearchgate.net These studies underscore the potential of applying molecular modeling and dynamics simulations to elucidate the therapeutic potential of this compound.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling
Cheminformatics encompasses the use of computational and informational techniques to address problems in the field of chemistry. nih.gov A key application of cheminformatics in drug discovery is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.
QSAR Model Development:
The development of a QSAR model for a series of compounds analogous to this compound would involve the following steps:
Data Set Compilation: A dataset of structurally related compounds with experimentally determined biological activity (e.g., IC₅₀ values) is required.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.
Application to this compound:
A validated QSAR model could be used to predict the biological activity of this compound and other structurally similar but untested compounds. This predictive capability is highly valuable for prioritizing compounds for synthesis and experimental testing, thereby saving time and resources in the drug discovery process.
Insights from QSAR Studies on Related Scaffolds:
Advanced Spectroscopic and Crystallographic Characterization of Indazole Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
1D (¹H, ¹³C, ¹⁵N) and 2D NMR Techniques (e.g., NOE)
High-resolution ¹H NMR spectroscopy would be essential to identify the chemical environment of all protons within the molecule. The spectrum would be expected to show distinct signals for the protons on the indazole ring and the naphthalene (B1677914) ring system. The integration of these signals would correspond to the number of protons in each environment. Coupling constants (J-values) would provide information about the connectivity of adjacent protons.
¹³C NMR spectroscopy would be employed to identify all unique carbon atoms in 1-Naphthalen-1-YL-1H-indazole. The chemical shifts would be indicative of the electronic environment of each carbon, distinguishing between aromatic carbons and those in the heterocyclic indazole ring.
¹⁵N NMR spectroscopy, although less common, would provide direct information about the nitrogen atoms in the indazole ring, which can be valuable for confirming the N1-substitution pattern.
2D NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy would be critical for confirming the spatial proximity of protons. Specifically, NOE correlations would be expected between the protons of the naphthalene ring and the protons of the indazole ring, which would definitively establish the connectivity and conformation of the two ring systems.
X-ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as pi-stacking between the aromatic rings, which could influence the physical properties of the compound.
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular mass of this compound, allowing for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum would provide valuable structural information, as the molecule would break apart in a predictable manner upon ionization. Analysis of these fragments would help to confirm the connectivity of the indazole and naphthalene moieties.
Without access to primary research data from these analytical techniques for this compound, a detailed and scientifically accurate article as per the requested outline cannot be generated at this time.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Time (hrs) | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | KOH, EtOH, reflux | 12 | 65–75 | |
| Coupling | Pd(OAc)₂, DMF, 80°C | 6 | 70–80 |
Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
A multi-technique approach ensures accuracy:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.0–8.5 ppm for naphthalene) and indazole NH signals (δ 10–12 ppm). Compare with computed spectra for validation .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- X-ray Crystallography : Resolve bond lengths/angles using SHELXL for refinement .
Q. Table 2: Key Spectral Benchmarks
| Technique | Expected Data | Reference |
|---|---|---|
| ¹H NMR | δ 7.8 (naphthalene H), δ 11.2 (indazole NH) | |
| HRMS | m/z 299.1284 ([M+H]⁺, C₁₇H₁₃N₂) |
Advanced: How can researchers resolve contradictions between computational predictions and experimental NMR data?
Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies include:
- DFT Calculations : Simulate NMR shifts (e.g., using Gaussian09) with explicit solvent models (e.g., IEFPCM for DMSO) .
- Variable-Temperature NMR : Probe dynamic effects by analyzing signal splitting at low temperatures.
- Cross-Validation : Compare with X-ray structures to verify tautomeric forms .
Advanced: What challenges arise in crystallizing this compound, and how are they addressed using SHELX programs?
Methodological Answer:
Common issues include twinning and disordered solvent molecules . Solutions involve:
- SHELXT : Automate space-group determination from poor-quality data .
- SHELXL Refinement : Apply restraints for disordered regions and use TWIN/BASF commands for twinned crystals .
- High-Resolution Data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) .
Advanced: What methodologies assess the environmental persistence of this compound?
Methodological Answer:
- Hydrolysis Studies : Conduct pH-dependent degradation assays (e.g., 25°C, pH 4–9) to estimate half-lives .
- Ecotoxicology Assays : Use Daphnia magna or algae models to determine LC₅₀ values .
- QSAR Modeling : Predict bioaccumulation potential via logP calculations (e.g., using EPI Suite) .
Basic: How should this compound be purified for pharmacological studies?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:2 → 6:4).
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) to maximize crystal purity .
- HPLC : Employ C18 columns (ACN:H₂O, 0.1% TFA) for final purity (>98%) .
Advanced: How to validate unexpected in silico docking results for this compound experimentally?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target proteins.
- Functional Assays : Measure enzyme inhibition (IC₅₀) or receptor activation (EC₅₀) in cell-based models .
- Negative Controls : Include structurally similar inactive analogs to confirm specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
